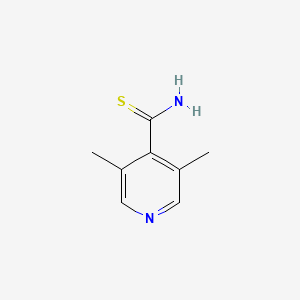

3,5-Dimethylpyridine-4-carbothioamide

Descripción general

Descripción

3,5-Dimethylpyridine-4-carbothioamide is a heterocyclic compound with the molecular formula C₈H₁₀N₂S and a molecular weight of 166.24 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5, and a carbothioamide group at position 4. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyridine-4-carbothioamide typically involves the reaction of 3,5-dimethylpyridine with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the carbothioamide group . The reaction can be represented as follows:

3,5-Dimethylpyridine+ThioureaHCl, Heatthis compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethylpyridine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that pyridine derivatives, including 3,5-dimethylpyridine-4-carbothioamide, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds containing a pyridine nucleus can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

This compound has been evaluated for its anticancer properties. A study focused on synthesizing carbothioamide derivatives showed promising results in inhibiting cancer cell proliferation in vitro. These compounds demonstrated cytotoxic effects against human cancer cell lines such as HepG2 and A549, with IC50 values indicating effective dose ranges . The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance anticancer efficacy.

Agricultural Applications

The compound has also been explored for its potential use in agriculture, particularly as a plant growth regulator and pesticide. Research demonstrated that pyridine derivatives could promote resistance in plants against bacterial wilt pathogens like Ralstonia solanacearum, which affects crops such as tomatoes . The effectiveness of these compounds in enhancing plant growth and disease resistance highlights their potential as environmentally friendly agricultural solutions.

Synthesis and Evaluation of Pyridine Derivatives

A comprehensive study synthesized various pyridine-based carbothioamides to evaluate their biological activities. The results indicated that certain derivatives exhibited potent antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Anticancer Activity Assessment

In another case study, researchers synthesized a series of 3/4-(pyrimidin-2-ylamino)benzoyl hydrazine-1-carboxamide derivatives, which included this compound analogs. These compounds were tested for their ability to modulate retinoid X receptor alpha (RXRα), a target in cancer therapy. Some derivatives showed significant antiproliferative effects against cancer cell lines, suggesting their utility in drug development .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3,5-Dimethylpyridine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

3,5-Dimethylpyridine-4-carboxylic acid: Contains a carboxylic acid group at position 4.

3,5-Dimethylpyridine-4-thiol: Features a thiol group at position 4.

Uniqueness

3,5-Dimethylpyridine-4-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Actividad Biológica

3,5-Dimethylpyridine-4-carbothioamide (CAS No. 1092961-05-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on diverse research sources.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with thiocarbonyl compounds. The general synthetic pathway includes:

- Formation of the pyridine ring : Starting from 3,5-dimethylpyridine.

- Addition of thiocarbonyl group : Reaction with isothiocyanates or thioketones to introduce the carbothioamide functionality.

The structural formula is characterized by a pyridine ring substituted at the 3 and 5 positions with methyl groups and a carbothioamide group at the 4 position.

Anticancer Properties

Research has indicated that derivatives of pyridine-containing carbothioamides exhibit significant anticancer activity. For instance, studies exploring various derivatives have shown that modifications in the substituents on the pyridine ring can lead to varied antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6A | HepG2 | 15.3 | RXRα antagonist |

| 6B | A549 | 12.4 | RXRα antagonist |

| 6C | HepG2 | 18.7 | Modulates apoptosis |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- RXRα Modulation : The compound has been studied for its role as a retinoid X receptor alpha (RXRα) antagonist, which is implicated in cancer progression . By inhibiting RXRα transactivation, it can induce apoptosis in cancer cells.

- Enzyme Inhibition : The presence of the thiocarbonyl group is crucial for its inhibitory activity against enzymes like PHGDH (phosphoglycerate dehydrogenase), which plays a role in serine biosynthesis and is often upregulated in cancers .

Structure-Activity Relationships (SAR)

SAR studies have revealed that the positioning and nature of substituents on the pyridine ring significantly affect biological activity:

- Substituent Variability : Compounds with different aryl or alkyl groups at the nitrogen atom show varying degrees of potency against cancer cell lines.

- Importance of Thiocarbonyl Group : The thiocarbonyl moiety is essential for maintaining activity; modifications leading to urea or other functional groups result in decreased efficacy .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Activity Level |

|---|---|---|

| R1 | Aryl | High |

| R2 | Alkyl | Moderate |

| R3 | Thiocarbonyl | Essential |

Case Studies

Several studies have focused on the anticancer potential of modified pyridine derivatives:

- A study synthesized a series of new carbothioamide derivatives and evaluated their anticancer activities using MTT assays. Results indicated that specific modifications could enhance potency significantly compared to parent compounds .

- Another investigation highlighted a compound's ability to inhibit RXRα-mediated transcriptional activity, leading to increased apoptosis in tumor cells .

Propiedades

IUPAC Name |

3,5-dimethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRQNNFAWGOBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678465 | |

| Record name | 3,5-Dimethylpyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-05-1 | |

| Record name | 3,5-Dimethyl-4-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.